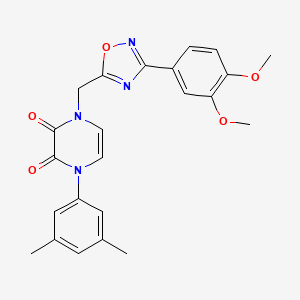

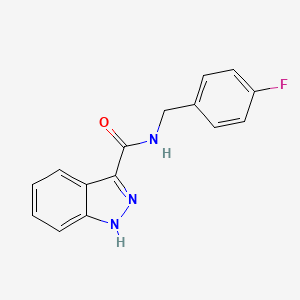

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-fluorobenzyl)-1H-indazole-3-carboxamide” is a synthetic indazole-derived cannabinoid receptor agonist . It is structurally similar to the synthetic cannabinoids JWH 018 adamantyl carboxamide and STS-135 . It is also known as AKB48 N-(4-fluorobenzyl) analog .

Synthesis Analysis

The synthesis of this compound involves acylation chemistry with readily available 4-[18F]fluorobenzyl amine .Chemical Reactions Analysis

This compound is a full agonist of the CB1 receptor . This interaction is responsible for its cardiovascular and neurological effects .科学的研究の応用

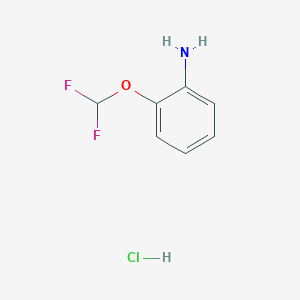

- Researchers have explored the protective effects of a hydrogen sulfide donor, Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-Cysteinate (MTC) , in ischemic stroke. MTC demonstrated potential neuroprotective properties, making it a candidate for stroke therapy .

- N’- (4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells. This property makes it relevant for cancer research and potential therapeutic development.

- The same compound, N’- (4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide , has also shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This anti-inflammatory potential could be valuable in treating inflammatory diseases.

- In a different context, researchers have explored the use of N-trioctyl-N-methyl ammonium (TMA) methylsulfate and N-tetradecyl-N-trimethyl ammonium (TTA) methylsulfate as intriguing ionic liquids (AmILs) for mitigating carbon steel corrosion in acidic environments. These compounds could find applications in materials science and corrosion prevention .

- The structural features of N-(4-fluorobenzyl)-1H-indazole-3-carboxamide make it an interesting scaffold for drug design. Researchers can modify its chemical structure to optimize pharmacological properties, potentially leading to novel therapeutic agents .

- Investigating the interactions of this compound with specific receptors (such as cannabinoid receptors) could provide insights into its potential neuropharmacological effects. Understanding its binding affinity and selectivity may open avenues for drug development .

Stroke Therapy and Neuroprotection

Apoptosis Induction in Cancer Cells

Anti-Inflammatory Activity

Corrosion Inhibition

Drug Design and Optimization

Neuropharmacology and Receptor Modulation

作用機序

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

A related compound, adb-fubinaca, is known to be rapidly and extensively metabolized .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting a range of potential effects .

Action Environment

A related compound, 4-fluorobenzyl cyanide, has been shown to expedite interfacial kinetics in lithium-ion batteries, suggesting that steric hindrance and weak lewis basic centers can influence the action of fluorobenzyl compounds .

将来の方向性

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-17-15(20)14-12-3-1-2-4-13(12)18-19-14/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKYCPSFRKHSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-1H-indazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)

methanone](/img/structure/B2774234.png)

![[3-Amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2774237.png)

![1-[(2,5-Dimethylphenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2774239.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2774240.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2774241.png)